molecular formula C38H16F26IrN4P B13895907 Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6

Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6

Cat. No.: B13895907
M. Wt: 1245.7 g/mol
InChI Key: SBLGPHQWHQVIFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6 involves the following steps:

    Preparation of Iridium Complex Precursor: The iridium complex precursor is prepared by reacting iridium chloride with 3,5-difluoro-2-(5-(trifluoromethyl)-2-pyridinyl)phenyl ligands in a suitable solvent under reflux conditions.

    Formation of the Final Complex: The precursor is then reacted with 5,5’-bis(trifluoromethyl)-2,2’-bipyridine in the presence of a base to form the final complex.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely follows similar steps as the laboratory preparation, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6: undergoes various types of reactions, including:

    Photocatalytic Reactions: It is used in visible-light mediated photocatalytic organic transformations.

    Alkylation Reactions: It facilitates the alkylation of remote C-H bonds.

    Aminoarylation Reactions: It is involved in the aminoarylation of alkenes

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alkylated and aminoarylated organic compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

The search results provide information on two similar, but distinct, cyclometalated iridium(III) complexes, [Ir(dFCF3ppy)2-(5,5′-dCF3bpy)]PF6 and (Ir[dF(CF3)ppy]2(dtbpy))PF6, and one result on Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6. Note the subtle difference in chemical structure, where the position of the trifluoromethyl groups on the bipyridine ligand (bpy) changes from the 5 and 5' positions to the 4 and 4' positions. Also, note that the last structure contains an additional trifluoromethyl group on the ppy ligand. Due to the similarity in structure, it is expected that the applications of these complexes will be similar.

Here's what the search results suggest about the applications of these compounds:

[Ir(dFCF3ppy)2-(5,5′-dCF3bpy)]PF6

  • Photocatalysis: This iridium(III) complex can be employed in visible-light-mediated photocatalytic organic transformations .
    • These transformations include the alkylation of remote C–H bonds and alkene aminoarylation .
    • This product can be used with photoreactors such as Penn PhD (Z744035) & SynLED 2.0 (Z744080) .
  • Oxidative Excited State: [Ir(dFCF3ppy)2-(5,5'-dCF3bpy)]PF6 possesses a highly oxidative excited state, making it useful as an iridium photoredox catalyst .

(Ir[dF(CF3)ppy]2(dtbpy))PF6

  • Photophysical Properties: This organometallic compound has been extensively studied for its photophysical properties .
  • Applications: It has found use in organic light-emitting diodes (OLEDs), thin film deposition, and pharmaceuticals .
  • Photocatalysis: It is also used as a photocatalyst .

Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6

  • While a specific application isn't mentioned in the search results, its safety information includes several hazard statements. These include that the substance is harmful if swallowed, causes skin irritation and serious eye irritation, and is harmful if inhaled .

Mechanism of Action

The mechanism by which Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6 exerts its effects involves:

Properties

Molecular Formula

C38H16F26IrN4P

Molecular Weight

1245.7 g/mol

IUPAC Name

2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate

InChI

InChI=1S/2C13H5F7N.C12H6F6N2.F6P.Ir/c2*14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20;13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3

InChI Key

SBLGPHQWHQVIFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

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